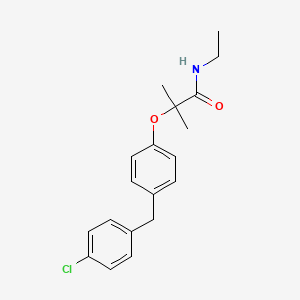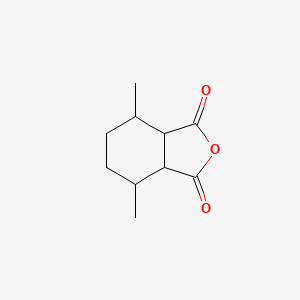
1,3-Isobenzofurandione, hexahydro-4,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 6 positions and an anhydride functional group at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride typically involves the Diels-Alder reaction. This reaction is between buta-1,3-diene and dimethylmaleic anhydride, yielding the desired cyclohexane derivative . The reaction conditions often require elevated temperatures and the presence of a solvent such as toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to diols or other reduced forms.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 3,6-dimethylcyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-dimethylcyclohexane-1,2-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dimethylcyclohexane-1,2-dicarboxylic anhydride
- Cyclohexane-1,2-dicarboxylic anhydride
- Dimethylmaleic anhydride
Comparison: 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride is unique due to the presence of two methyl groups at the 3 and 6 positions, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4,7-dimethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
DKEVJZAPFJJLJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2C1C(=O)OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


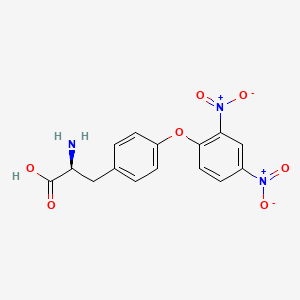
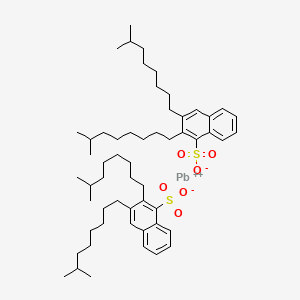
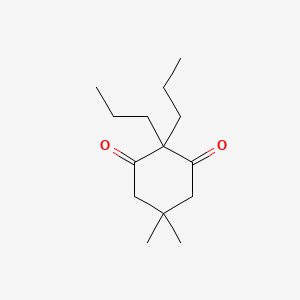
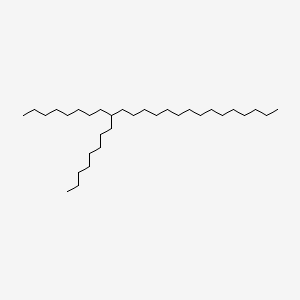
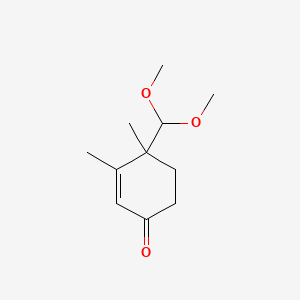
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
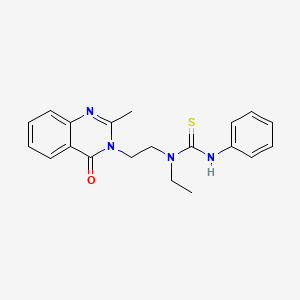
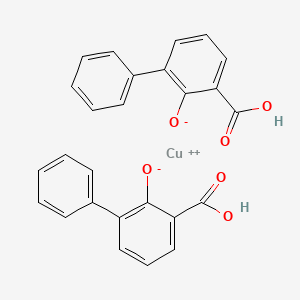
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)

